

Confirming STING-IN-5 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: STING-IN-5

Cat. No.: B15610187

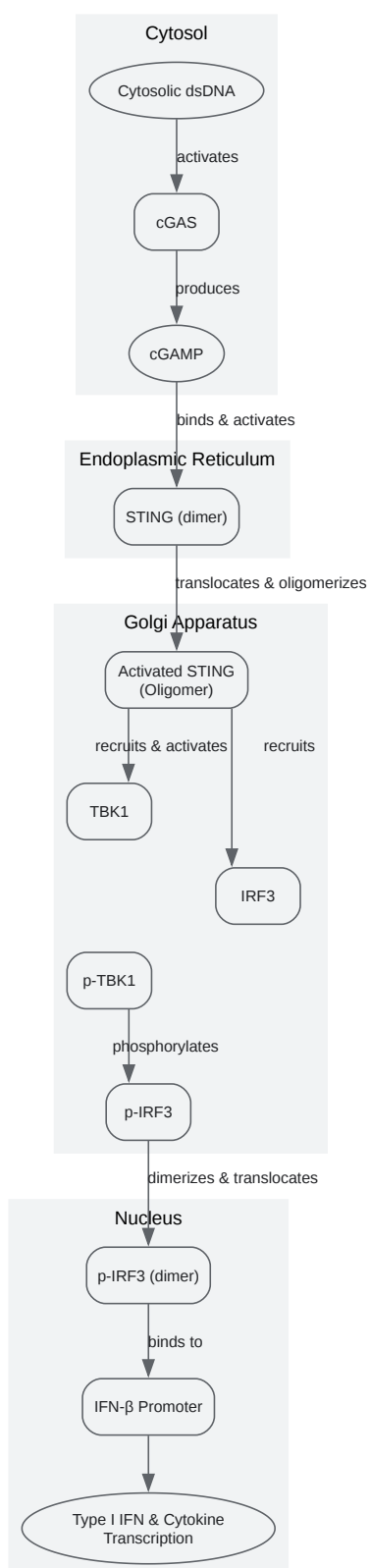
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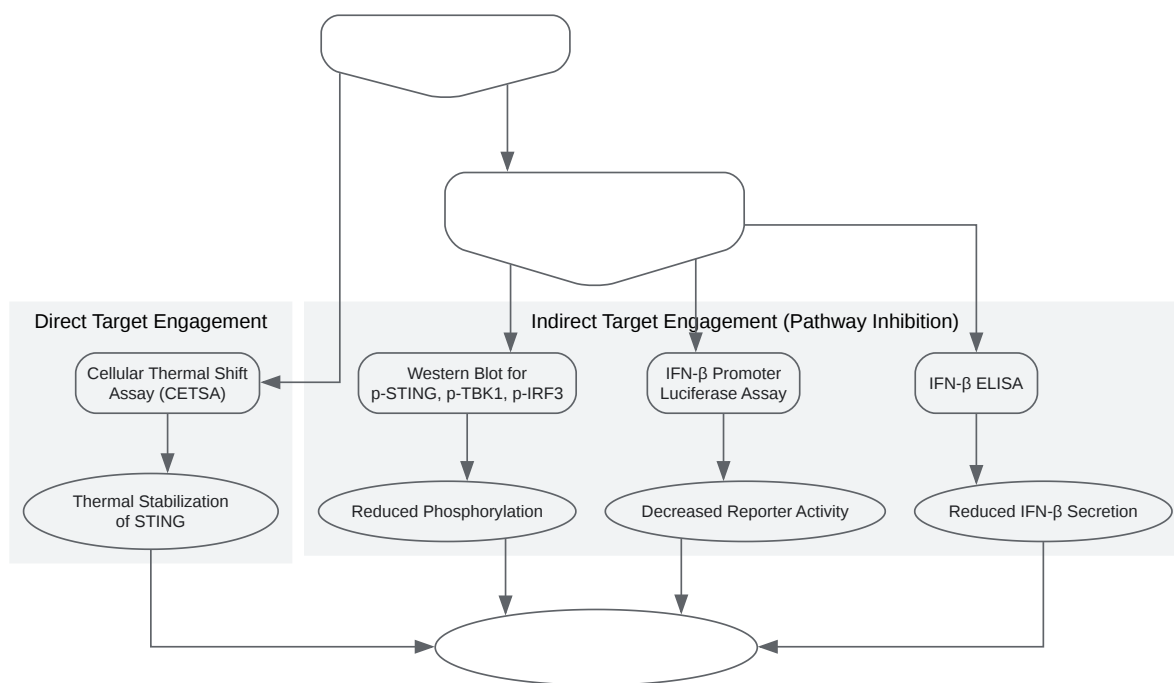
For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule modulators of the Stimulator of Interferon Genes (STING) pathway has opened new avenues for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. **STING-IN-5** is a novel inhibitor of the STING pathway. Confirming that such a compound reaches and interacts with its intended target within the complex cellular environment is a critical step in its development and validation. This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of **STING-IN-5**, with a focus on quantitative data, detailed protocols, and visual workflows.

The STING Signaling Pathway

The STING signaling cascade is initiated by the presence of cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA).^[1] cGAMP binding to STING, an endoplasmic reticulum (ER) resident protein, triggers a conformational change and its translocation to the Golgi apparatus.^[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).^[1] Phosphorylated IRF3 (p-IRF3) then dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN- β) and other pro-inflammatory cytokines.^[1]





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References

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